molecular formula C8H8BrFO B13588722 (S)-1-(2-Bromo-4-fluorophenyl)ethanol

(S)-1-(2-Bromo-4-fluorophenyl)ethanol

Cat. No.: B13588722
M. Wt: 219.05 g/mol
InChI Key: LPYZIWSUVOQESX-YFKPBYRVSA-N
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Description

(S)-1-(2-Bromo-4-fluorophenyl)ethanol is a chiral compound with a bromine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-4-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2-Bromo-4-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantiomeric purity. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-4-fluorophenyl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: (S)-1-(2-Bromo-4-fluorophenyl)ethanone

    Reduction: (S)-1-(2-Bromo-4-fluorophenyl)ethane

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-Bromo-4-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a chiral building block.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-4-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of the bromine and fluorine substituents can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Bromo-4-chlorophenyl)ethanol
  • (S)-1-(2-Bromo-4-methylphenyl)ethanol
  • (S)-1-(2-Bromo-4-iodophenyl)ethanol

Uniqueness

(S)-1-(2-Bromo-4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1S)-1-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1

InChI Key

LPYZIWSUVOQESX-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)Br)O

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)O

Origin of Product

United States

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